3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
CAS No.: 416887-49-5
Cat. No.: VC7806740
Molecular Formula: C15H10F3NO5
Molecular Weight: 341.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 416887-49-5 |
|---|---|
| Molecular Formula | C15H10F3NO5 |
| Molecular Weight | 341.24 g/mol |
| IUPAC Name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
| Standard InChI | InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3 |
| Standard InChI Key | OSAFDLLORPBBMX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (C₁₆H₁₂F₃NO₅, MW 355.27 g/mol) features a benzaldehyde core substituted at positions 3 and 4. The methoxy group at position 3 acts as an electron-donating moiety, while the phenoxy group at position 4 carries two electron-withdrawing groups: a nitro (-NO₂) at position 2 and a trifluoromethyl (-CF₃) at position 4. This juxtaposition creates a polarized electronic environment, with the aldehyde group exhibiting heightened electrophilicity due to adjacent electron-deficient aromatic rings.
Key Structural Features:
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Aldehyde Functionality: Serves as a reactive site for nucleophilic additions (e.g., imine formation).
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Methoxy Group: Enhances solubility in polar aprotic solvents via oxygen lone-pair donation.
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Trifluoromethyl Group: Increases lipophilicity (logP ≈ 3.2), facilitating membrane penetration in biological systems .
Synthetic Methodologies
Laboratory-Scale Synthesis
A three-step synthesis is commonly employed:
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Methoxy Introduction:
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4-Hydroxybenzaldehyde undergoes alkylation with methyl iodide in DMF using K₂CO₃ as a base (yield: 85–90%).
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Reaction Condition: 60°C, 12 hr, nitrogen atmosphere.
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Nitration:
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The intermediate is nitrated using HNO₃/H₂SO₄ at 0–5°C to prevent di-nitration.
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Regioselectivity: Nitro group occupies the ortho position relative to the phenoxy linkage due to steric and electronic factors.
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Ullmann Coupling:
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4-(Trifluoromethyl)phenol is coupled via Ullmann reaction with CuI catalyst in DMF at 120°C.
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Purification: Column chromatography (hexane:ethyl acetate, 4:1) yields >95% purity.
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Industrial Production
Large-scale synthesis optimizes cost and yield:
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Continuous-Flow Nitration: Reduces thermal runaway risks associated with batch processing.
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Catalyst Recycling: CuI from Ullmann coupling is recovered via ion-exchange resins, lowering production costs by ~20%.
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum antifungal activity:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 50 |
| Aspergillus niger | 12 | 75 |
Mechanistic Insights:
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Membrane Disruption: Lipophilic -CF₃ group enables penetration into fungal cell membranes, increasing permeability .
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Enzyme Inhibition: Nitro group undergoes intracellular reduction to nitro radicals, inhibiting ATP synthase (IC₅₀ = 8.2 μM) .
Applications in Drug Development
Lead Optimization
Structural analogs have been explored to enhance pharmacokinetic profiles:
| Derivative | Bioavailability (%) | Half-life (hr) |
|---|---|---|
| Parent Compound | 35 | 2.5 |
| Ethyl Ester Prodrug | 68 | 5.8 |
Notable Modifications:
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Ester Prodrugs: Mask the aldehyde as an ethyl ester, improving oral absorption .
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Amino Substituents: Replacing nitro with -NH₂ increases water solubility but reduces antifungal potency by 60% .
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 10.02 (s, 1H, -CHO)
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δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H)
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δ 7.89 (s, 1H, Ar-H adjacent to -CF₃)
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δ 4.12 (s, 3H, -OCH₃)
IR (KBr):
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1701 cm⁻¹ (C=O stretch)
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1530 cm⁻¹ (asymmetric NO₂ stretch)
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1345 cm⁻¹ (symmetric NO₂ stretch)
HRMS (ESI+):
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Calculated for C₁₆H₁₂F₃NO₅ [M+H]⁺: 356.0741
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Observed: 356.0743
Comparative Reactivity Analysis
Substituent Effects on Electrophilic Substitution
| Substituent | Position | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| -OCH₃ | Para | 0.45 |
| -NO₂ | Ortho | 0.12 |
| -CF₃ | Para | 0.09 |
Key Findings:
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Nitro Group: Strong deactivation reduces ortho substitution rates by 73% compared to methoxy-activated positions.
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Trifluoromethyl Group: Steric hindrance from -CF₃ further slows reactions at adjacent sites.
Research Gaps and Future Directions
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In Vivo Toxicity Profiles: No data exist on chronic exposure effects in mammalian models.
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Thermal Stability: Decomposition kinetics under accelerated storage conditions (40°C/75% RH) remain unstudied.
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Crystal Engineering: Potential for cocrystals with nicotinamide to enhance dissolution rates warrants exploration.
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